2-Methyl-3-(2-methylpyridin-3-yl)propanoic acid

Description

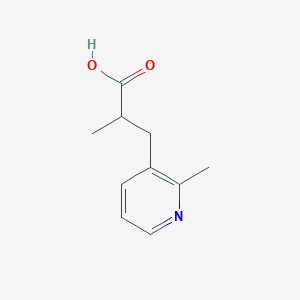

2-Methyl-3-(2-methylpyridin-3-yl)propanoic acid is a propanoic acid derivative featuring a pyridine ring substituted with a methyl group at the 2-position. This compound is structurally characterized by a propanoic acid backbone with a methyl group at the α-carbon and a 2-methylpyridin-3-yl moiety at the β-position. Additionally, simpler propanoic acid derivatives, such as 2-methylpropanoic acid, are recognized as aroma compounds in food and beverages .

Properties

IUPAC Name |

2-methyl-3-(2-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(10(12)13)6-9-4-3-5-11-8(9)2/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOLKQTVZSVCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with an appropriate alkylating agent, followed by oxidation to introduce the propanoic acid group. The reaction conditions typically require the use of strong bases and oxidizing agents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-3-(2-methylpyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-3-(2-methylpyridin-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Table 1: Structural Comparison of Propanoic Acid Derivatives

Functional and Pharmacological Differences

Pyridine Substituent Position :

- The position of the methyl group on the pyridine ring significantly impacts biological activity. For instance, 2-methylpyridin-3-yl derivatives (e.g., the target compound) may exhibit distinct receptor-binding properties compared to 6-methylpyridin-3-yl isomers (e.g., HD-3322). Such positional isomerism is critical in medicinal chemistry for optimizing drug-target interactions .

- The carbamoylphenyl-substituted analogue, (2S)-Mdcp, demonstrates potent opioid antagonist activity, highlighting the role of bulky aromatic substituents in enhancing receptor selectivity .

Applications in Aroma and Flavors: Simpler derivatives like 2-methylpropanoic acid contribute to the aroma profile of fermented products (e.g., Luzhoulaojiao liquors) . In contrast, 3-(methylthio)propanoic acid esters are key aroma compounds in pineapples, emphasizing the influence of sulfur-containing substituents on flavor characteristics .

Research Findings and Implications

Aroma Chemistry: 2-Methylpropanoic acid is consistently identified in fecal volatile organic compound (VOC) analyses and liquor aroma profiles, underscoring its ubiquity in biological and industrial contexts .

Medicinal Chemistry :

- Structural modifications, such as introducing carbamoylphenyl groups, enhance binding affinity to opioid receptors, as demonstrated by (2S)-Mdcp’s antagonistic activity .

Isomer-Specific Effects: The 2-methylpyridin-3-yl vs. 6-methylpyridin-3-yl substitution in propanoic acid derivatives may lead to divergent physicochemical properties, influencing solubility, stability, and bioavailability .

Biological Activity

2-Methyl-3-(2-methylpyridin-3-yl)propanoic acid is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a propanoic acid backbone with a methyl-substituted pyridine ring, which influences its interactions with biological targets. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 205.25 g/mol. Its structure consists of a propanoic acid group linked to a 2-methylpyridine moiety, making it a candidate for various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting processes such as inflammation and cellular signaling.

- Receptor Modulation : It could act as a ligand for various receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.

Understanding these interactions requires detailed studies on binding affinities and the resultant biochemical pathways influenced by this compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating the expression of pro-inflammatory cytokines, it could help alleviate conditions characterized by chronic inflammation. This effect is particularly relevant in diseases such as arthritis and other inflammatory disorders.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating significant antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study, the anti-inflammatory effects were assessed using a murine model of inflammation induced by lipopolysaccharide (LPS). Mice treated with varying doses of the compound showed reduced levels of TNF-alpha and IL-6 in serum compared to controls, indicating a dose-dependent anti-inflammatory response.

| Dose (mg/kg) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 90 | 120 |

| 20 | 50 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.